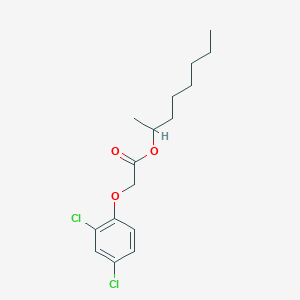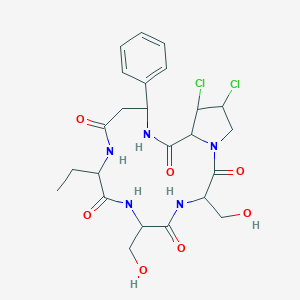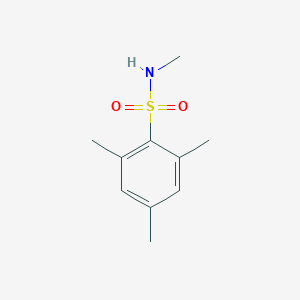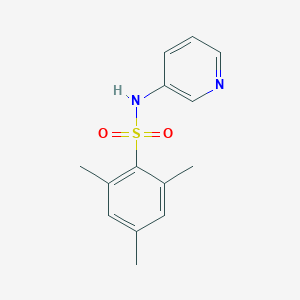
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that belongs to the family of acetamides. This compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are known to contribute to the development of inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide has several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to the development of inflammation and oxidative stress. Additionally, this compound has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a key role in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ease of synthesis. This compound can be easily synthesized using readily available reagents and can be purified using standard laboratory techniques. Additionally, this compound has been reported to be stable under a wide range of conditions, making it suitable for use in various experimental setups.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in in vitro experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research such as materials science and catalysis.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory and analgesic properties, and its ease of synthesis makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide involves the reaction of 4-bromobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported in various research articles and can be easily reproduced in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
Produktname |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C16H16BrNO |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-8-15(12(2)9-11)18-16(19)10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QVKNYOXALVLPBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)

![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)
![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)



